Isosorbide 2-nitrate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isosorbide, including its nitrate derivatives like isosorbide 2-nitrate, remains a technical challenge due to the need to control several competitive reactions to avoid side reactions such as degradation and polymerization. Various studies have proposed innovative and varied methods to achieve high molar yields of isosorbide and its derivatives, highlighting the ongoing research and development efforts in this field (Dussenne et al., 2017).

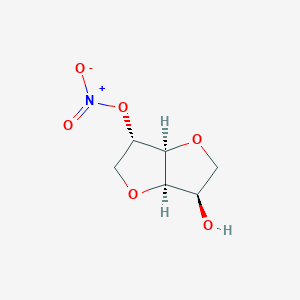

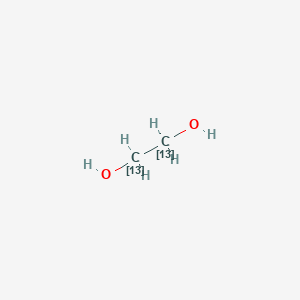

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of nitrate groups that are critical for its vasodilatory activity. These structures facilitate the release of nitric oxide (NO), a key mediator in vascular smooth muscle relaxation. The structural attributes of isosorbide derivatives influence their pharmacological properties, including vasodilation and the ability to increase blood flow.

Chemical Reactions and Properties

This compound engages in chemical reactions that release nitric oxide (NO) in the vascular system. This process involves the bioactivation of organic nitrate esters to NO, which then activates guanylyl cyclase to increase cGMP levels within smooth muscle cells, leading to vasodilation. The specific chemical pathways and interactions of this compound with other molecules in the body are crucial for understanding its mechanisms of action and therapeutic potential (Wong & Fukuto, 1999).

Applications De Recherche Scientifique

Étalons de référence pharmaceutiques

L'isosorbide 2-nitrate est utilisé comme étalon de référence dans la recherche pharmaceutique pour garantir la qualité et la constance des produits médicamenteux. .

Médecine cardiovasculaire

Dans la recherche médicale, les dérivés de l'this compound, tels que le mononitrate et le dinitrate d'isosorbide, sont étudiés pour leurs propriétés vasodilatatrices. Ils sont utilisés dans la prise en charge de l'angine de poitrine et de l'insuffisance cardiaque en raison de leur capacité à détendre les vaisseaux sanguins et à réduire la charge de travail cardiaque .

Science des matériaux

L'this compound est exploré en science des matériaux pour son utilisation potentielle dans la création de polymères biodégradables. Ses dérivés peuvent être incorporés dans les chaînes de polymères pour améliorer la biocompatibilité du matériau et réduire l'impact environnemental .

Études d'impact environnemental

La recherche sur l'impact environnemental de l'this compound et de ses dérivés comprend l'évaluation de leur biodégradabilité et de leurs effets potentiels sur la vie aquatique. Des études visent à déterminer les risques de sécurité et écologiques associés à l'utilisation et à l'élimination du composé .

Protocoles de sécurité et de manipulation

L'this compound fait l'objet d'études de sécurité pour établir des procédures de manipulation, de stockage et d'élimination appropriées en milieu de laboratoire. Ces recherches sont essentielles pour maintenir un environnement sûr pour les chercheurs et prévenir l'exposition accidentelle .

Essais cliniques et résultats sur la santé

Les essais cliniques impliquant l'this compound se concentrent sur son efficacité et sa sécurité dans le traitement de diverses conditions de santé. Des études peuvent examiner ses résultats à long terme sur la santé vasculaire, la fonction cognitive et le bien-être général des patients <svg class="icon" height="16" p-

Mécanisme D'action

Target of Action

Isosorbide 2-nitrate, like other organic nitrates, primarily targets the vascular smooth muscle cells . The compound’s action on these cells plays a crucial role in its therapeutic effects.

Mode of Action

This compound is converted to the active nitric oxide (NO) within the body. This NO then activates an enzyme called guanylate cyclase . The activation of guanylate cyclase leads to an increase in the levels of cyclic guanosine 3’,5’-monophosphate (cGMP) within the cells . This cGMP then activates protein kinases, leading to a series of phosphorylation reactions that result in the dephosphorylation of myosin light chains of smooth muscle fibers .

Biochemical Pathways

The activation of guanylate cyclase and the subsequent increase in cGMP levels trigger a cascade of biochemical reactions. These reactions lead to the relaxation of vascular smooth muscle, particularly in peripheral arteries and veins . This relaxation and consequent dilation of blood vessels are the primary downstream effects of the biochemical pathways affected by this compound.

Pharmacokinetics

This compound, after oral administration, undergoes hepatic first-pass extraction . This process can affect the bioavailability of the drug. The plasma concentrations of the drug can be prolonged by administering slow-release products . The substance disappears less rapidly from the plasma than does glyceryl trinitrate .

Result of Action

The primary result of this compound’s action is the relaxation of vascular smooth muscle and consequent dilation of peripheral arteries and veins . This dilation, especially of the veins, promotes peripheral pooling of blood and decreases venous return to the heart, thereby reducing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure (preload) . This action is beneficial in conditions like angina pectoris, where it helps improve blood flow and oxygen supply to the heart.

Safety and Hazards

Orientations Futures

Isosorbide dinitrate has been an effective treatment for ischemic heart disease for over 100 years . The anti-ischemic and exercise-promoting benefits of sublingually administered nitrates are well established. Nitroglycerin is indicated for the relief of an established attack of angina and for prophylactic use, but its effects are short-lived . In an effort to increase the duration of beneficial effects, long-acting orally administered and topical applications of nitrates have been developed .

Propriétés

IUPAC Name |

[(3R,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXYYJSYQOXTPL-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873331 | |

| Record name | Isosorbide-2-mononitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16106-20-0 | |

| Record name | Isosorbide 2-mononitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16106-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosorbide-2-mononitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosorbide-2-mononitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4:3,6-dianhydro-D-glucitol 2-nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOSORBIDE 2-NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21BMF8FI0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

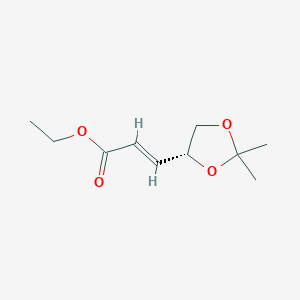

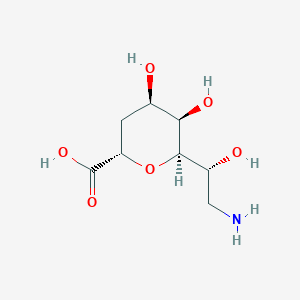

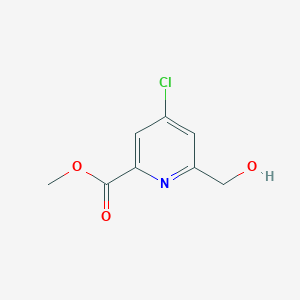

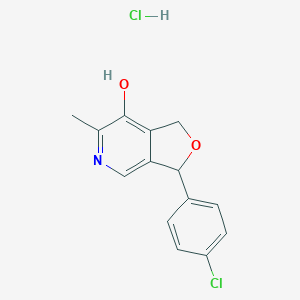

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

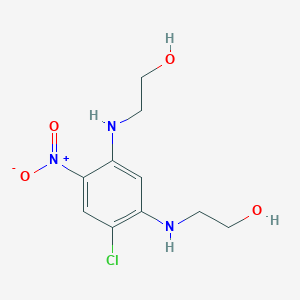

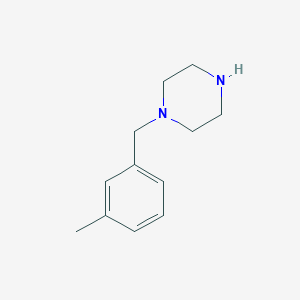

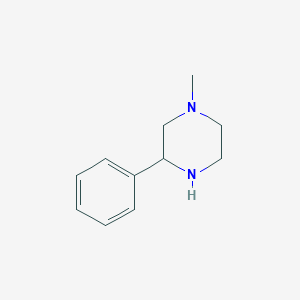

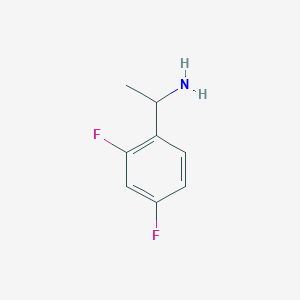

Feasible Synthetic Routes

Q & A

Q1: How does Isosorbide 2-nitrate exert its therapeutic effect?

A1: this compound (IS-2-N), a metabolite of Isosorbide dinitrate (ISDN), is an organic nitrate known to activate guanylate cyclase. [] This activation leads to increased cyclic guanosine monophosphate (cGMP) levels, ultimately causing smooth muscle relaxation and vasodilation. While the exact mechanism of guanylate cyclase activation by organic nitrates is still under investigation, it is suggested that the release of nitric oxide (NO) free radicals might play a key role. []

Q2: What is the relationship between the number of nitrate groups in an organic nitrate and its potency in activating guanylate cyclase?

A2: Research suggests a strong correlation between the number of nitrate ester groups present in an organic nitrate molecule and its potency in activating guanylate cyclase. [] Compounds with more nitrate groups tend to exhibit higher potency. For instance, Erythrityl tetranitrate (ETN) with four nitrate groups is more potent than Glyceryl trinitrate (GTN) with three, which is in turn more potent than Isosorbide dinitrate (ISDN) with two nitrate groups. []

Q3: How does the potency of this compound compare to its stereoisomer, Isosorbide 5-nitrate, in activating guanylate cyclase?

A3: Interestingly, despite being stereoisomers, this compound (IS-2-N) demonstrates higher potency in activating guanylate cyclase compared to Isosorbide 5-nitrate (IS-5-N). [] This difference highlights that while the number of nitrate groups is a major factor, steric factors also influence the interaction of these compounds with guanylate cyclase. []

Q4: What are the typical analytical methods used to quantify this compound and its related compounds in biological samples?

A4: High-Performance Liquid Chromatography (HPLC) is a widely employed technique for quantifying this compound, Isosorbide 5-nitrate, and Isosorbide dinitrate in plasma samples. [, , , ] This method allows for the separation and detection of these compounds, enabling researchers to study their pharmacokinetic profiles.

Q5: How does the route of administration affect the pharmacokinetics of Isosorbide dinitrate and its metabolites?

A5: The route of administration significantly influences the pharmacokinetics of ISDN and its metabolites. Oral administration of ISDN is associated with extensive first-pass metabolism, leading to lower systemic availability. [] In contrast, transdermal administration via a spray formulation results in sustained plasma concentrations of ISDN and its metabolites, bypassing the first-pass effect. []

Q6: Has the accumulation of Isosorbide dinitrate and its metabolites been observed with repeated dosing?

A6: Yes, studies have reported accumulation of ISDN, IS-2-N, and IS-5-N in plasma after repeated oral administration of sustained-release ISDN formulations. [] The extent of accumulation can vary depending on the formulation and dosing regimen used.

Q7: Are there concerns about the quality of Isosorbide dinitrate tablets available in the market?

A7: While a large-scale quality assessment of Isosorbide dinitrate tablets in China indicated that the overall quality was acceptable, the study identified the presence of unknown impurities in some samples. [] This finding highlights the need for continuous improvement in manufacturing processes to ensure the consistent quality and safety of these medications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro-](/img/structure/B26586.png)